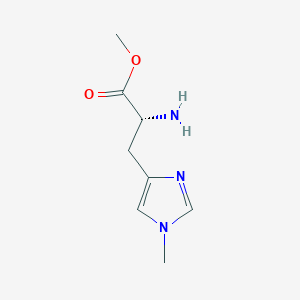![molecular formula C20H18N4O3 B2471912 5-metil-N-(2-(7-oxofuro[2,3-c]piridin-6(7H)-il)etil)-1-fenil-1H-pirazol-4-carboxamida CAS No. 2034351-39-6](/img/structure/B2471912.png)
5-metil-N-(2-(7-oxofuro[2,3-c]piridin-6(7H)-il)etil)-1-fenil-1H-pirazol-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide" is a synthetic organic compound known for its intricate molecular structure, combining elements of pyrazole, furan, and pyridine rings. This compound has attracted attention in various fields, including medicinal chemistry and materials science, due to its potential pharmacological properties and versatile chemical reactivity.
Aplicaciones Científicas De Investigación
Chemistry
Catalysts: : Utilized as ligands in catalyst design for organic transformations.
Synthetic intermediates: : Serves as a building block for more complex molecules.
Biology and Medicine
Pharmacology: : Potential as a lead compound for drug development due to its unique structural features.
Biological assays: : Used in assays to investigate enzyme interactions and inhibition.
Industry
Material science: : Incorporated into polymeric materials for enhanced mechanical and thermal properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of "5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide" generally involves multi-step processes, often starting with the construction of the core pyrazole ring, followed by the introduction of the furan and pyridine moieties. Typical reaction conditions may include:
Condensation reactions: : For the formation of the pyrazole ring, using reagents like hydrazine and 1,3-diketones.
Cyclization reactions: : To form the furan and pyridine rings, employing reagents such as phosphorous oxychloride and base catalysts.
Industrial Production Methods
On an industrial scale, production would focus on optimizing yield and purity through scalable reaction conditions. Continuous flow chemistry techniques and the use of high-efficiency catalysts can enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Can undergo oxidation to form various oxidized derivatives.
Reduction: : Reduction reactions might be employed to alter its electronic properties.
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible on different positions of the molecule.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituting agents: : Halides, amines, and alcohols under suitable acidic or basic conditions.
Major Products Formed
Oxidized derivatives with potential enhanced biological activities.
Reduced compounds with different physical properties.
Substituted products offering diverse functional group attachments.
Mecanismo De Acción
Molecular Targets and Pathways
This compound's biological activity is often mediated through its interaction with specific enzymes or receptors, such as kinases or G-protein coupled receptors. The mechanism involves binding to the active site, altering the function or signal transduction pathways, which can result in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-5-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide
5-methyl-N-(2-(5-oxofuran-3-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide
Highlighting Uniqueness
While similar compounds share core structures, "5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide" distinguishes itself through its specific combination of fused rings and substitution pattern, offering unique chemical properties and potential biological activities not found in its analogs.
This compound's multifaceted chemistry makes it a subject of interest across diverse scientific disciplines, promising new avenues for research and application.
Propiedades
IUPAC Name |
5-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-14-17(13-22-24(14)16-5-3-2-4-6-16)19(25)21-9-11-23-10-7-15-8-12-27-18(15)20(23)26/h2-8,10,12-13H,9,11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIOQJIYYXOLNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2471829.png)
![2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2471830.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2471831.png)
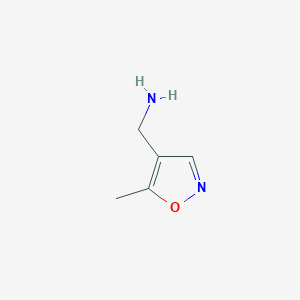
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pentanoic acid](/img/structure/B2471834.png)
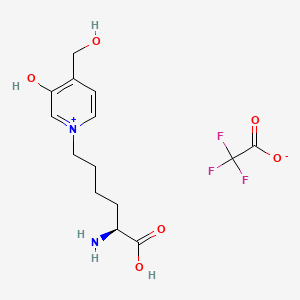
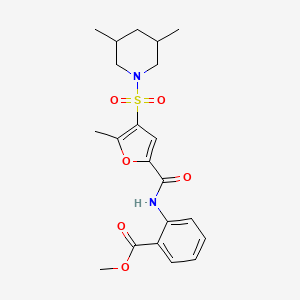
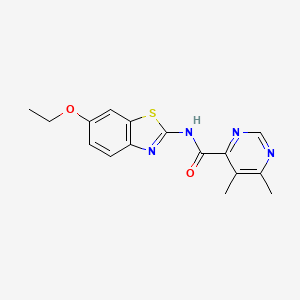
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2471841.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2471842.png)
![3,3-Dimethyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2471845.png)
![benzyl 2-[4-(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]acetate](/img/structure/B2471846.png)
![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2471849.png)
